(S)-2-(1-Adamantyl)-2-[[(R)-2-hydroxy-1-phenylethyl]amino]acetic Acid Hydrochloride
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Overview
Description
(S)-2-(Adamantan-1-yl)-2-((®-2-hydroxy-1-phenylethyl)amino)acetic acid hydrochloride is a complex organic compound that features a unique adamantane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Adamantan-1-yl)-2-((®-2-hydroxy-1-phenylethyl)amino)acetic acid hydrochloride typically involves multiple steps. One common approach starts with the preparation of adamantane derivatives, which are then functionalized to introduce the desired amino and hydroxy groups. The reactions are often carried out in acidic media to facilitate the formation of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Adamantan-1-yl)-2-((®-2-hydroxy-1-phenylethyl)amino)acetic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include acetic acid, ethyl acetate, and butyl acetate. Reaction conditions typically involve temperatures ranging from 80–120°C, with catalyst loadings as low as 10 mol% .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, acetylation reactions can yield acetamide products in excellent yields .
Scientific Research Applications
(S)-2-(Adamantan-1-yl)-2-((®-2-hydroxy-1-phenylethyl)amino)acetic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of conformationally restricted peptidomimetics.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-2-(Adamantan-1-yl)-2-((®-2-hydroxy-1-phenylethyl)amino)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Adamantan-1-yl-benzoylamino-acetic acid: Shares the adamantane structure but differs in its functional groups.
N-[(Adamantan-1-yl)alkyl]acetamides: Used as starting materials for the synthesis of polyfunctional derivatives.
Uniqueness
(S)-2-(Adamantan-1-yl)-2-((®-2-hydroxy-1-phenylethyl)amino)acetic acid hydrochloride is unique due to its combination of the adamantane structure with amino and hydroxy functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(1-adamantyl)-2-[(2-hydroxy-1-phenylethyl)amino]acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3.ClH/c22-12-17(16-4-2-1-3-5-16)21-18(19(23)24)20-9-13-6-14(10-20)8-15(7-13)11-20;/h1-5,13-15,17-18,21-22H,6-12H2,(H,23,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFJXPVSWHATJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)O)NC(CO)C4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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